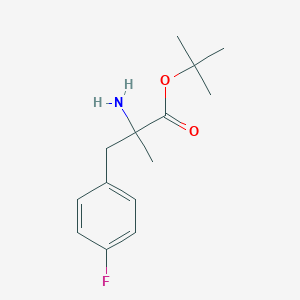

![molecular formula C12H12N4O2 B2851416 N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide CAS No. 1146935-28-5](/img/structure/B2851416.png)

N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

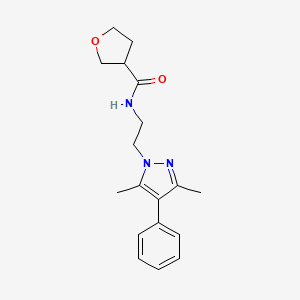

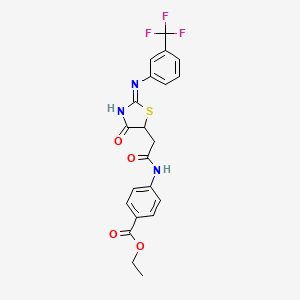

“N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” is a chemical compound with the empirical formula C11H10N2O2 . It is a solid substance .

Synthesis Analysis

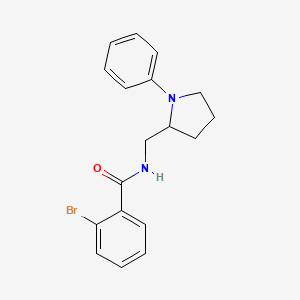

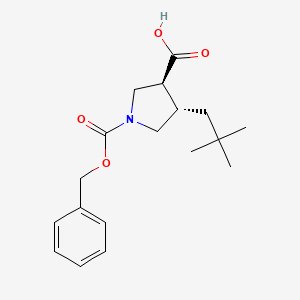

The synthesis of a similar compound, N-(4-bromophenyl)furan-2-carboxamide, was reported in a study . The compound was synthesized by reacting furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Molecular Structure Analysis

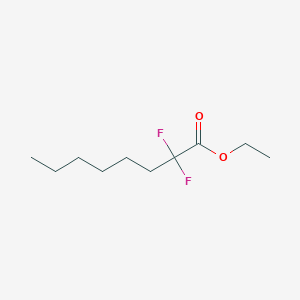

The molecular structure of “N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” can be represented by the SMILES stringNC(C=C1)=CC=C1NC(C2=CC=CO2)=O . The InChI key for this compound is HWMFFWCDLWDYGX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” is a solid substance . It has a molecular weight of 202.21 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial, Antiurease, and Antioxidant Applications

Compounds synthesized from furan-2-carbohydrazide derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds have shown effective antiurease and antioxidant activities, suggesting their potential application in the treatment of diseases caused by oxidative stress and urease-producing bacteria (Sokmen et al., 2014).

Antimicrobial Activities

N-(4-bromophenyl)furan-2-carboxamide and its analogues have demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These findings highlight the potential of furan-2-carboxamide derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).

Material Science Applications

Enzymatic Polymerization of Furanic-Aliphatic Polyamides

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been synthesized as sustainable alternatives to polyphthalamides, applicable in high-performance materials. These compounds, such as poly(octamethylene furanamide) (PA8F), demonstrate the potential for use in a range of commercial and environmental-friendly applications (Jiang et al., 2015).

Bio-imaging Applications

Fluorescent Chemosensors

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor has applications in bio-imaging, demonstrating its utility in live cell and zebrafish larvae imaging (Ravichandiran et al., 2020).

Direcciones Futuras

The future directions for “N’-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide” could involve further exploration of its antibacterial properties, as suggested by the study on the similar compound . More research could also be conducted to understand its chemical reactions and potential applications.

Propiedades

IUPAC Name |

4-amino-N-[(Z)-[amino(furan-2-yl)methylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-9-5-3-8(4-6-9)12(17)16-15-11(14)10-2-1-7-18-10/h1-7H,13H2,(H2,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAMFMKCPHIOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NNC(=O)C2=CC=C(C=C2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/NC(=O)C2=CC=C(C=C2)N)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)

![N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851341.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)